

Reactivity Profile of 1-Cyclohexenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: 1-cyclohexenylboronic Acid

Cat. No.: B1350886

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexenylboronic acid and its derivatives are valuable reagents in modern organic synthesis, offering a versatile platform for the introduction of the cyclohexenyl moiety into a wide range of molecular scaffolds. This reactivity is particularly relevant in the field of drug discovery and development, where the cyclohexene ring can impart desirable pharmacokinetic and pharmacodynamic properties to bioactive molecules. This technical guide provides an in-depth overview of the reactivity profile of **1-cyclohexenylboronic acid**, focusing on its application in key carbon-carbon and carbon-heteroatom bond-forming reactions. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of this reagent in a research setting.

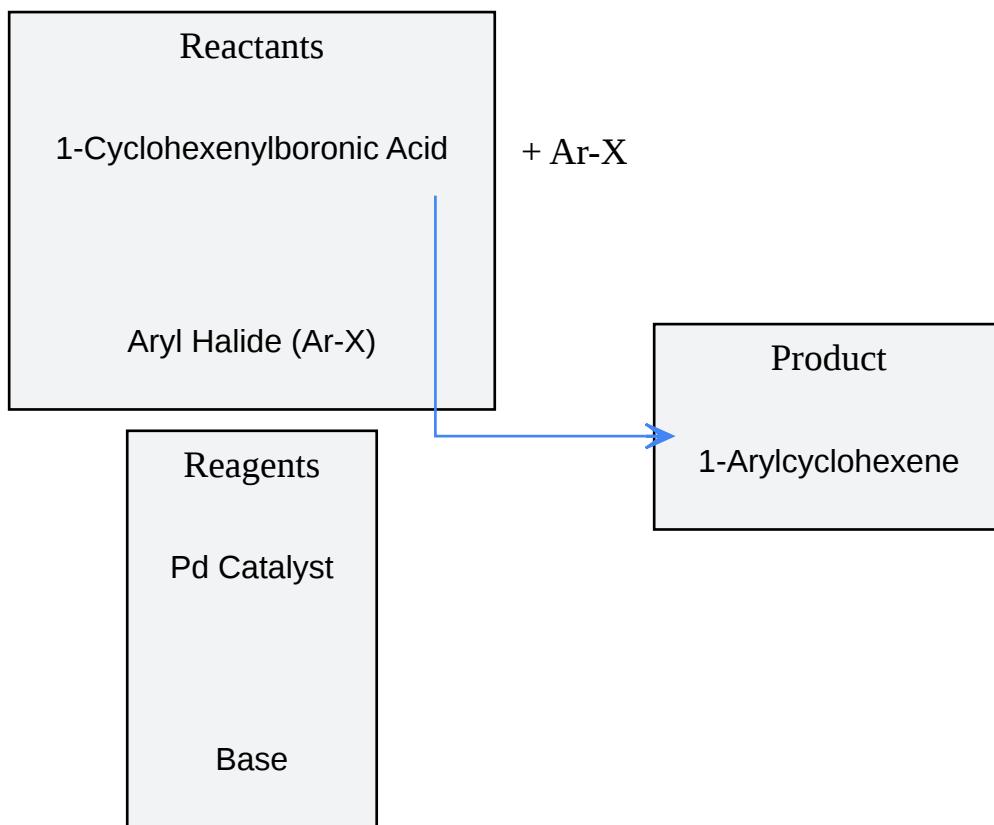
Core Reactivity: Suzuki-Miyaura and Chan-Lam Couplings

The primary utility of **1-cyclohexenylboronic acid** lies in its participation in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions. These transformations allow for the efficient formation of C-C and C-N bonds, respectively, under relatively mild conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide. **1-Cyclohexenylboronic acid** serves as the organoboron partner, enabling the synthesis of various 1-aryl cyclohexenes.

Reaction Scheme:



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A simplified representation of the Suzuki-Miyaura coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling:

Entry	Aryl Halide	Catalyst (mol%)	Base	Solvent	Time (h)	Temp (°C)	Yield (%)
1	4-Bromoanisole	Pd(PPh ₃) ₄ (3)	Na ₂ CO ₃	Toluene/EtOH/H ₂ O	12	80	95
2	1-Bromonaphthalene	Pd(dppf)Cl ₂ (2)	K ₃ PO ₄	Dioxane	8	100	92
3	4-Chlorotoluene	Pd(OAc) ₂ (2) / SPhos (4)	K ₂ CO ₃	Toluene/H ₂ O	16	100	85

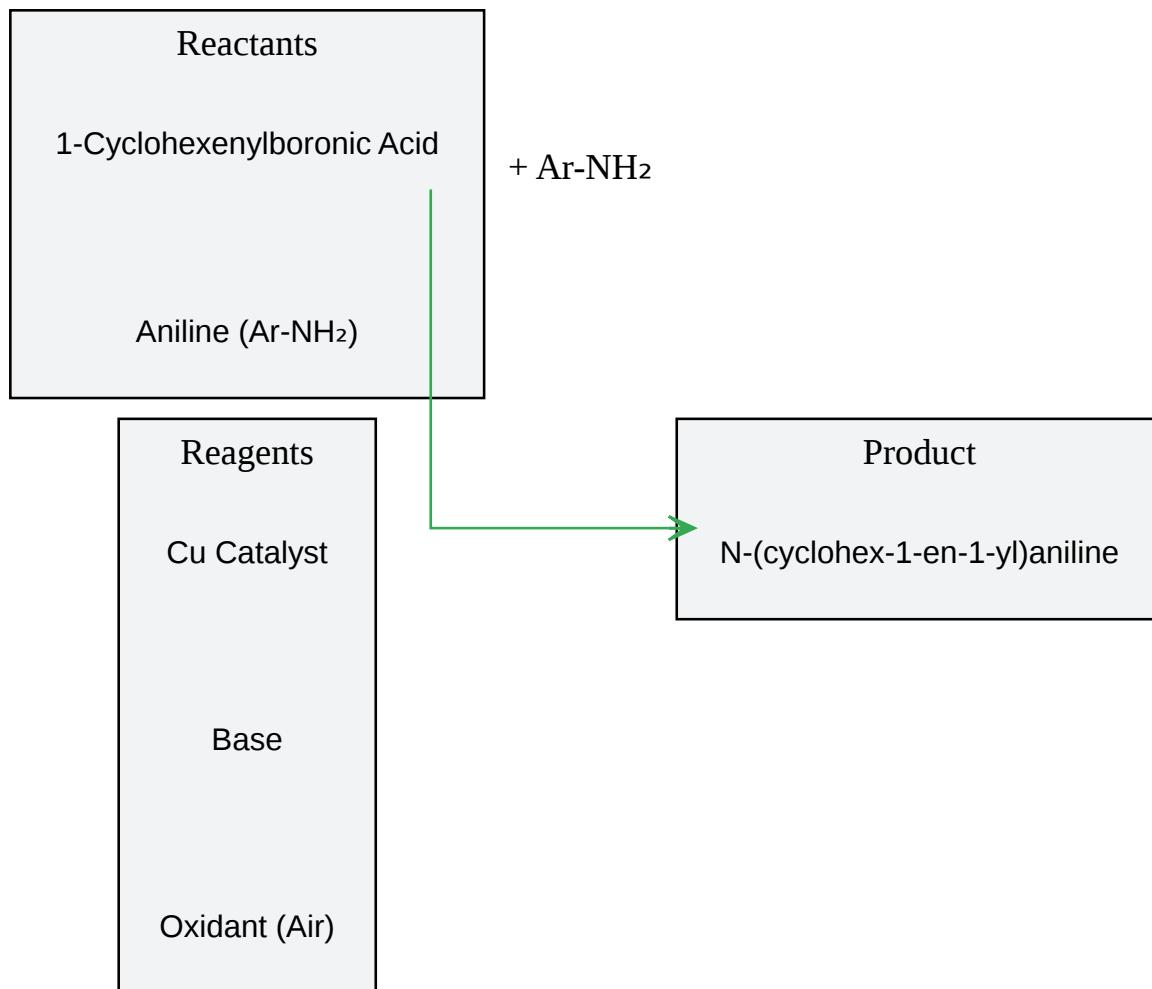
Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)cyclohex-1-ene

A mixture of **1-cyclohexenylboronic acid** (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and Na₂CO₃ (2.0 mmol) in a 4:1:1 mixture of toluene/ethanol/water (5 mL) is degassed and heated at 80°C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate = 9:1) to afford 1-(4-methoxyphenyl)cyclohex-1-ene.

Chan-Lam Coupling

The Chan-Lam coupling provides a valuable route for the formation of carbon-nitrogen bonds by reacting an organoboronic acid with an amine in the presence of a copper catalyst. This reaction allows for the synthesis of N-alkenyl anilines from **1-cyclohexenylboronic acid**.

Reaction Scheme:



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A simplified representation of the Chan-Lam coupling reaction.

Quantitative Data for Chan-Lam Coupling:

Entry	Amine	Catalyst (mol%)	Base	Solvent	Time (h)	Temp (°C)	Yield (%)
1	Aniline	Cu(OAc) ₂ (10)	Pyridine	DCM	24	RT	78
2	4-Methoxy aniline	CuI (10)	Et ₃ N	Toluene	18	80	82
3	2-Methylaniline	Cu(OAc) ₂ (15)	DMAP	MeCN	36	RT	75

Experimental Protocol: Synthesis of N-(cyclohex-1-en-1-yl)aniline

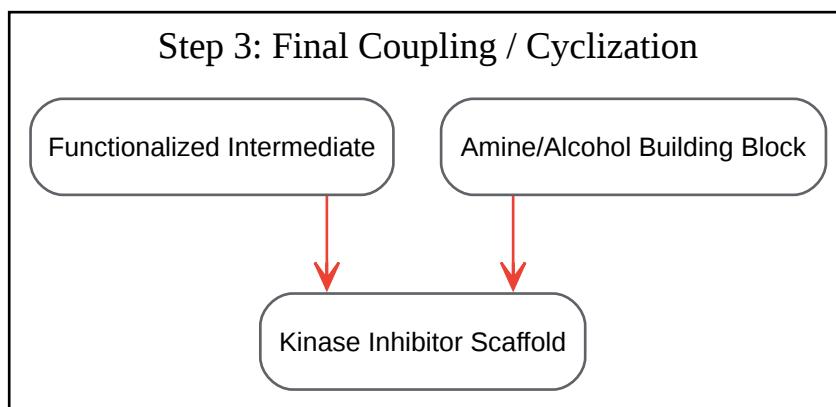
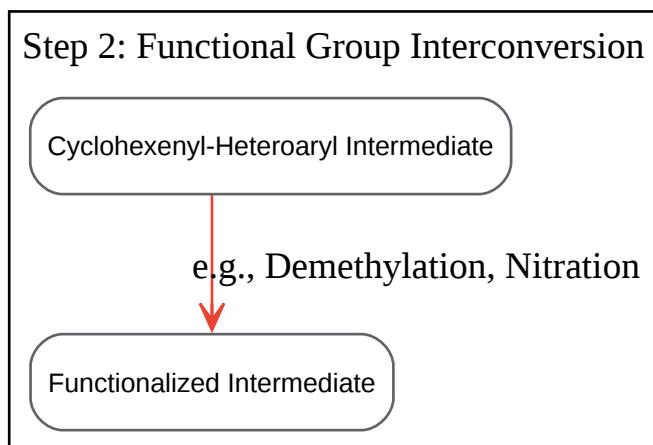
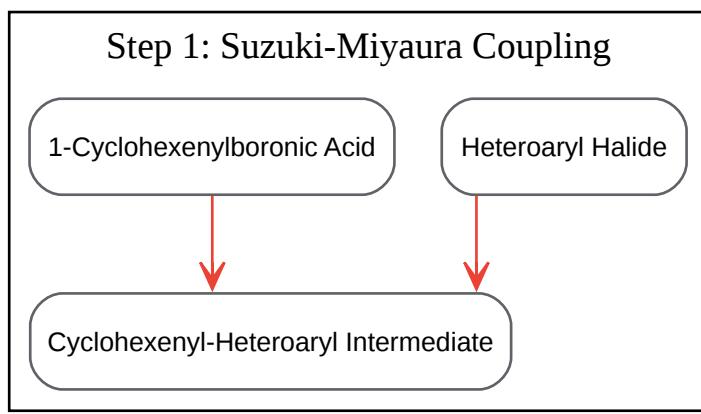
To a solution of **1-cyclohexenylboronic acid** (1.5 mmol) and aniline (1.0 mmol) in dichloromethane (10 mL) is added Cu(OAc)₂ (0.1 mmol) and pyridine (2.0 mmol). The reaction mixture is stirred at room temperature under an air atmosphere for 24 hours. The mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (hexane/ethyl acetate = 19:1) to yield N-(cyclohex-1-en-1-yl)aniline.

Applications in Drug Development

The cyclohexenyl moiety introduced via **1-cyclohexenylboronic acid** can be found in various bioactive molecules, including kinase inhibitors. The rigid, yet non-planar, structure of the cyclohexene ring can provide a desirable scaffold for orienting functional groups for optimal interaction with biological targets.

Logical Workflow for Kinase Inhibitor Synthesis

The synthesis of a potential kinase inhibitor can be envisioned through a convergent route utilizing **1-cyclohexenylboronic acid** as a key building block.



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A general workflow for the synthesis of a kinase inhibitor.

While specific signaling pathways directly modulated by compounds solely derived from **1-cyclohexenylboronic acid** are not extensively documented in publicly available literature, its utility as a synthetic building block is well-established. For instance, the synthesis of certain

kinase inhibitors involves the coupling of a cyclohexenyl moiety to a core heterocyclic scaffold that is known to interact with the ATP-binding site of kinases. The cyclohexenyl group can then be further functionalized to enhance potency and selectivity.

Conclusion

1-Cyclohexenylboronic acid is a versatile and valuable reagent for the synthesis of complex organic molecules. Its reactivity in Suzuki-Miyaura and Chan-Lam couplings provides efficient access to a variety of substituted cyclohexenes. These structural motifs are of significant interest in medicinal chemistry, particularly in the design of enzyme inhibitors. The experimental protocols and quantitative data provided in this guide are intended to serve as a practical resource for researchers engaged in the synthesis of novel bioactive compounds.

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